molecular formula C17H21N5O3S2 B2947436 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine CAS No. 2415565-39-6

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Cat. No.: B2947436
CAS No.: 2415565-39-6
M. Wt: 407.51
InChI Key: NAYZXKODKYNDDD-UHFFFAOYSA-N
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Description

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperidine ring, a triazolopyridazine moiety, and a thiophene sulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Thiophene Sulfonyl Group: The thiophene ring is functionalized with an ethyl group at the 5-position and a sulfonyl group at the 2-position. This can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Construction of the Triazolopyridazine Moiety: The triazolopyridazine ring system is synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Coupling with Piperidine: The final step involves coupling the thiophene sulfonyl group and the triazolopyridazine moiety with a piperidine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
  • 1-[(5-Propylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Uniqueness

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is unique due to its specific substitution pattern and the presence of the ethyl group on the thiophene ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-3-13-4-7-16(26-13)27(23,24)21-10-8-12(9-11-21)17-19-18-14-5-6-15(25-2)20-22(14)17/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYZXKODKYNDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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